molecular formula C10H14N2O B1294502 1-(4-Hydroxyphenyl)piperazine CAS No. 56621-48-8

1-(4-Hydroxyphenyl)piperazine

Cat. No.: B1294502
CAS No.: 56621-48-8
M. Wt: 178.23 g/mol
InChI Key: GPEOAEVZTOQXLG-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperazine is an organic compound with the molecular formula C10H14N2O. It is a derivative of piperazine, characterized by the presence of a hydroxyphenyl group attached to the piperazine ring. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine. This inhibition can affect neurotransmission and has implications for neurological research . Additionally, this compound has been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing inhibitory neurotransmission .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication . Furthermore, this compound affects gene expression by altering the transcription of genes involved in neurotransmission and cellular metabolism . In non-neuronal cells, it can influence cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This binding is facilitated by the hydroxyphenyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . Additionally, this compound can activate or inhibit other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression . These temporal effects are important for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive function in animal models . At high doses, this compound can cause neurotoxic effects, such as convulsions and neuronal damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane transporters can affect its concentration in neuronal cells, impacting neurotransmission .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the synaptic cleft in neuronal cells, where it can modulate synaptic transmission . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with piperazine under reductive amination conditions. Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxyphenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Phenylpiperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(3-Hydroxyphenyl)piperazine
  • 1-(4-Aminophenyl)piperazine

Comparison: 1-(4-Hydroxyphenyl)piperazine is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

IUPAC Name

4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOAEVZTOQXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205197
Record name p-(1-Piperazinyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-48-8
Record name 1-(4-Hydroxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(1-Piperazinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(1-Piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(1-piperazinyl)phenol
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Record name 4-(1-Piperazinyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(4-Hydroxyphenyl)piperazine in the study of inorganic-organic hybrid compounds?

A1: The research paper titled "this compound-1,4-diium tetrachloridocobalt(II) monohydrate" [] investigates the use of this compound as a cation in the formation of an inorganic-organic hybrid compound. The compound crystallizes with a tetrahedral [CoCl4]2− anion and water molecules. This research highlights the potential of this compound to participate in the construction of supramolecular architectures stabilized by hydrogen bonding interactions.

Q2: How is this compound metabolized in the body?

A2: The study "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step" [] provides insights into the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP). The research indicates that MeOPP is primarily O-demethylated in the body, resulting in the formation of this compound. This metabolic step is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.

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